Ethylbenzoprim
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylbenzoprim is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Ethylbenzoprim is a derivative of benzoprim, which is a heterocyclic compound containing a pyrimidine ring.
Scientific Research Applications
Ethylbenzoprim has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases.
Mechanism of Action
The mechanism of action of ethylbenzoprim involves its ability to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase. These enzymes are involved in the breakdown of neurotransmitters such as acetylcholine and dopamine, which are important for normal brain function. By inhibiting these enzymes, ethylbenzoprim can increase the levels of these neurotransmitters, which can improve brain function and potentially treat diseases such as Alzheimer's and Parkinson's.
Biochemical and Physiological Effects:
Ethylbenzoprim has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as acetylcholine and dopamine, which can improve brain function. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which can potentially treat diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using ethylbenzoprim in lab experiments is its ability to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are important targets for drug development. However, one limitation of using ethylbenzoprim is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of ethylbenzoprim. One direction is to study its potential therapeutic applications in other diseases such as schizophrenia and depression. Another direction is to study its potential toxicity and develop safer derivatives. Finally, the development of new synthesis methods for ethylbenzoprim can improve its availability for scientific research.
In conclusion, ethylbenzoprim is a promising chemical compound that has potential therapeutic applications in various diseases. Its ability to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase makes it an important target for drug development. However, further research is needed to fully understand its biochemical and physiological effects and develop safer derivatives.
Synthesis Methods
The synthesis of ethylbenzoprim involves the reaction of 2-aminopyrimidine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting product is ethylbenzoprim, which can be further purified through recrystallization.
properties
CAS RN |
118344-72-2 |
---|---|
Product Name |
Ethylbenzoprim |
Molecular Formula |
C21H24N6O2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
5-[4-[benzyl(ethyl)amino]-3-nitrophenyl]-6-ethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C21H24N6O2/c1-3-16-19(20(22)25-21(23)24-16)15-10-11-17(18(12-15)27(28)29)26(4-2)13-14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H4,22,23,24,25) |
InChI Key |
IMIGOGRRRKKZEC-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)N(CC)CC3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)N(CC)CC3=CC=CC=C3)[N+](=O)[O-] |
Other CAS RN |
118344-72-2 |
synonyms |
2,4-diamino-5-(4-(N-benzyl-N-ethylamino)-3-nitrophenyl)-6-ethylpyrimidine ethylbenzoprim |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.